molecular formula C8H8BrI B14036601 1-Bromo-5-iodo-2,4-dimethylbenzene

1-Bromo-5-iodo-2,4-dimethylbenzene

Cat. No.: B14036601
M. Wt: 310.96 g/mol
InChI Key: FCEQWLUVYTXSHE-UHFFFAOYSA-N
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Description

1-Bromo-5-iodo-2,4-dimethylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodo-2,4-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Iodination: The subsequent introduction of an iodine atom to the benzene ring.

    Methylation: The addition of methyl groups to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of bromine and iodine reagents under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-iodo-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-5-iodo-2,4-dimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-5-iodo-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and iodine atoms act as electrophiles, facilitating the formation of new chemical bonds with nucleophiles. This process involves the generation of a positively charged intermediate, which is stabilized by the aromatic ring .

Comparison with Similar Compounds

  • 1-Bromo-2,4-dimethylbenzene
  • 1-Iodo-2,4-dimethylbenzene
  • 2-Bromo-1,4-dimethylbenzene

Comparison: 1-Bromo-5-iodo-2,4-dimethylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. The combination of these halogens allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

1-bromo-5-iodo-2,4-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3

InChI Key

FCEQWLUVYTXSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)I)C

Origin of Product

United States

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